molecular formula C11H16N4S B14356039 2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide CAS No. 90292-94-7

2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide

Cat. No.: B14356039
CAS No.: 90292-94-7
M. Wt: 236.34 g/mol
InChI Key: VJVMTNVTMDMSHG-UHFFFAOYSA-N
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Description

2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide is a compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a hydrazine-1-carbothioamide moiety, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide typically involves the reaction of 2-amino-2-methyl-1-phenylpropan-1-one with hydrazinecarbothioamide. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions result in compounds with different functional groups attached to the core structure .

Mechanism of Action

The mechanism of action of 2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects. It also interacts with cellular pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form complexes with metal ions and its potent antimicrobial and anticancer activities set it apart from similar compounds .

Properties

CAS No.

90292-94-7

Molecular Formula

C11H16N4S

Molecular Weight

236.34 g/mol

IUPAC Name

[(2-amino-2-methyl-1-phenylpropylidene)amino]thiourea

InChI

InChI=1S/C11H16N4S/c1-11(2,13)9(14-15-10(12)16)8-6-4-3-5-7-8/h3-7H,13H2,1-2H3,(H3,12,15,16)

InChI Key

VJVMTNVTMDMSHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=NNC(=S)N)C1=CC=CC=C1)N

Origin of Product

United States

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